molecular formula C23H24FN3O2S2 B2496263 2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide

2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2496263
M. Wt: 457.6 g/mol
InChI Key: LFVGRPKSFMJCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer and antimicrobial effects . Its structure features a thieno[2,3-d]pyrimidin-4-one core substituted at position 3 with an allyl group, at position 5 with a 4-fluorophenyl ring, and a thioacetamide linker connected to an N-cyclohexyl group (Fig. 1). Synthetic routes for analogous compounds involve cyclocondensation reactions and Ullmann-type couplings for sulfur incorporation .

Properties

IUPAC Name

N-cyclohexyl-2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2S2/c1-2-12-27-22(29)20-18(15-8-10-16(24)11-9-15)13-30-21(20)26-23(27)31-14-19(28)25-17-6-4-3-5-7-17/h2,8-11,13,17H,1,3-7,12,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVGRPKSFMJCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3CCCCC3)SC=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for a variety of pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic potentials.

Chemical Structure

The compound features a thieno[2,3-d]pyrimidine core, an allyl substituent, a fluorophenyl group, and a cyclohexylacetamide moiety. The unique structural properties contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant antimicrobial properties. For example:

  • Broad-spectrum antibacterial activity : Compounds related to thieno[2,3-d]pyrimidines have shown effectiveness against various bacterial strains, including resistant strains. The presence of the allyl and fluorophenyl groups enhances this activity by improving lipophilicity and facilitating membrane penetration .
  • Antitubercular effects : Some derivatives have demonstrated potent activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 50 μg/mL .

Antitumor Activity

The thieno[2,3-d]pyrimidine derivatives have also been explored for their antitumor properties:

  • Mechanism of action : These compounds may inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that certain derivatives can effectively inhibit leucyl-tRNA synthetase, which is crucial for protein synthesis in cancer cells .
  • Case Studies : In vitro studies have indicated that certain analogs exhibit significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications in the substituents can lead to enhanced antitumor efficacy .

Structure–Activity Relationship (SAR)

The biological activity of 2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide can be influenced by various structural components:

Structural FeatureEffect on Activity
Allyl groupEnhances lipophilicity and membrane penetration
Fluorophenyl groupIncreases potency against bacterial strains
CyclohexylacetamideModulates solubility and bioavailability

Research Findings

Recent studies have highlighted the importance of specific functional groups in enhancing the biological activity of thieno[2,3-d]pyrimidine derivatives:

  • Electron-withdrawing groups : The introduction of electron-withdrawing substituents on the phenyl ring generally increases antibacterial activity .
  • Flexible side chains : Compounds with flexible side chains containing phenyl rings showed better antibacterial properties compared to those with rigid structures .

Comparison with Similar Compounds

N-(2,4-Difluorophenyl)-2-((3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-Yl)Thio)Acetamide ()

  • Structural Differences :
    • Position 3 : Ethyl (vs. allyl in the target compound).
    • Position 5/6 : 5,6-Dimethyl (vs. 5-(4-fluorophenyl)).
    • Acetamide Substituent : N-(2,4-difluorophenyl) (vs. N-cyclohexyl).
  • The 5,6-dimethyl substitution may hinder π-π stacking compared to the 4-fluorophenyl ring in the target compound. The difluorophenyl acetamide offers moderate lipophilicity, whereas the cyclohexyl group in the target may enhance membrane permeability .

3-Amino-5-Methyl-4-Oxo-N-Phenyl-2-Thioxo-1,2,3,4-Tetrahydrothieno[2,3-d]Pyrimidine-6-Carboxamides ()

  • Structural Differences: Position 2: Thioxo group (vs. thioacetamide in the target). Position 3: Amino group (vs. allyl). Position 6: Carboxamide (vs. unsubstituted).
  • Implications: The amino and thioxo groups may enhance hydrogen bonding with biological targets but reduce metabolic stability.

Pyrazolo[3,4-d]Pyrimidine Derivatives ()

Example 83: 2-(1-(4-(Dimethylamino)-3-(3-Fluoro-4-Isopropoxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-Yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One

  • Structural Differences: Core Heterocycle: Pyrazolo[3,4-d]pyrimidine (vs. thieno[2,3-d]pyrimidine). Substituents: Chromen-4-one and isopropoxyphenyl groups (vs. allyl and 4-fluorophenyl).
  • Implications :
    • The pyrazolo core may exhibit distinct electronic properties, affecting binding affinity to kinase targets.
    • The chromen-4-one moiety introduces additional planar rigidity, which could influence pharmacokinetics .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Core Structure Position 3 Position 5 Acetamide Group Key Bioactivity (Reference)
Target Compound Thieno[2,3-d]pyrimidine Allyl 4-Fluorophenyl N-Cyclohexyl Hypothesized anticancer
Compound Thieno[2,3-d]pyrimidine Ethyl 5,6-Dimethyl N-(2,4-Difluorophenyl) Not reported
Compound Thieno[2,3-d]pyrimidine Amino Methyl N-Phenyl Anticancer (inferred)
Example 83 Pyrazolo[3,4-d]pyrimidine - - - Kinase inhibition

Table 2: Physicochemical Property Predictions*

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~485.5 3.8 1 5
Compound ~577.96 4.2 1 6
Example 83 ~570.2 3.5 1 8

*Calculated using ChemDraw and empirical models.

Research Implications

  • The allyl and 4-fluorophenyl groups in the target compound may synergize to improve selectivity for cancer-related kinases or ferroptosis pathways, as suggested by studies on fluorinated heterocycles .
  • Comparative docking studies using tools like AutoDock Vina could elucidate differences in binding modes between the target and ’s compound, particularly regarding the cyclohexyl vs. difluorophenyl acetamide.
  • Synthetic scalability for the target compound may benefit from methods described in , such as cyclocondensation under microwave irradiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.